The compound has the Chemical Abstracts Service number 1804490-26-3 and is identified by the molecular formula with a molecular weight of 224 g/mol. It is primarily synthesized through halogenation processes involving pyrimidine derivatives, making it a significant intermediate in organic synthesis and pharmaceutical development .
The synthesis of 4-fluoro-5-iodopyrimidine typically involves the following methods:
The conditions for these reactions often require precise control over temperature and reaction time to achieve high yields, typically above 90% purity for industrial applications.
4-Fluoro-5-iodopyrimidine can participate in several types of chemical reactions:
The following reagents are commonly employed in reactions involving 4-fluoro-5-iodopyrimidine:
The mechanism of action for 4-fluoro-5-iodopyrimidine involves its interaction with biological macromolecules such as proteins and nucleic acids. The high electronegativity of fluorine coupled with the larger size of iodine influences binding affinities towards specific enzymes or receptors, potentially leading to inhibition or activation of biological pathways. This characteristic makes it a valuable compound in medicinal chemistry for drug design.
Relevant data indicates that its unique combination of halogens contributes to its reactivity profile, making it suitable for various chemical transformations .
4-Fluoro-5-iodopyrimidine has several notable applications:
Halogenated pyrimidines represent a cornerstone of modern heterocyclic chemistry, leveraging the unique properties of halogens to enable precise molecular transformations. Among these, 4-fluoro-5-iodopyrimidine (C₄H₂FIN₂, MW 223.97) exemplifies a strategically engineered scaffold where fluorine and iodine act in concert to direct reactivity [1] [4]. Unlike monohalogenated analogs, this difunctionalized compound merges fluorine’s electronegativity with iodine’s polarizability, creating a versatile template for pharmaceutical and agrochemical synthesis. Its emergence addresses limitations in regioselective functionalization, providing chemists with a predictable platform for sequential cross-coupling and nucleophilic substitution.
The synergistic effects of fluorine and iodine in the pyrimidine ring arise from their contrasting electronic profiles:
Table 1: Electronic Parameters of Halogens in 4-Fluoro-5-Iodopyrimidine
Halogen | Electronegativity (Pauling) | Bond Length (Å) | Key Reactivity |
---|---|---|---|
Fluorine (C4) | 3.98 | 1.35 | Nucleophilic substitution, ring activation |
Iodine (C5) | 2.66 | 2.09 | Cross-coupling, halogen bonding |
This electronic asymmetry enables sequential functionalization: iodine undergoes Pd-catalyzed couplings (e.g., Suzuki, Sonogashira) under mild conditions, while fluorine subsequently participates in SNAr with amines or alkoxides [4] [8]. Computational studies confirm iodine’s role in lowering LUMO energy at C4, enhancing fluorine’s susceptibility toward nucleophiles by 8–12 kcal/mol compared to non-iodinated analogs [5].
The targeted synthesis of 4-fluoro-5-iodopyrimidine emerged in the 2010s as an evolution of earlier halogenated pyrimidine chemistry:
Table 2: Historical Synthesis Milestones
Year Range | Synthetic Approach | Selectivity Challenge | Yield Improvement |
---|---|---|---|
1990–2010 | Electrophilic iodination (I₂/HNO₃) | Low C5 regioselectivity (<50%) | ≤35% |
2010–2015 | Directed lithiation/iodination | Competing C2/C6 side-products | 60–75% |
2015–Present | Pd-catalyzed C-H activation | Optimized ligand systems | 80–92% |
4-Fluoro-5-iodopyrimidine’s utility stems from orthogonal reactivity that streamlines complex molecule synthesis:
Table 3: Representative Derivatives and Applications
Derivative Structure | Synthetic Route | Biological Target | Key Advantage |
---|---|---|---|
4-Morpholino-5-(pyridin-3-yl)pyrimidine | Suzuki coupling → SNAr | PI3Kα inhibitor | Enhanced water solubility vs chloro analog |
4-(Pyrrolidin-1-yl)-5-(4-chlorophenyl)pyrimidine | Buchwald–Hartwig → Sonogashira | CDK4/6 inhibitor | Improved metabolic stability (fluorine effect) |
5-(6-Methoxyquinolin-4-yl)-4-aminopyrimidine | Two-step sequential coupling | EGFR T790M inhibitor | Higher selectivity from steric control at C5 |
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6